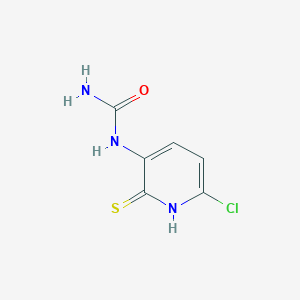
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- is a synthetic compound with a complex structure that includes a pyrrolidine ring, a carboxamide group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Attachment of the Phenyl Group: The phenyl group can be attached through a substitution reaction, often using a halogenated aromatic compound and a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated compounds and nucleophiles like amines or thiols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in antiviral and anticancer therapies.
Biological Research: It is used to investigate cellular processes and enzyme interactions, especially those involving nucleoside analogs.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral reverse transcriptases or mammalian DNA polymerases, leading to the disruption of viral replication or cancer cell growth . The compound’s structure allows it to bind to these enzymes and interfere with their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gemcitabine: A fluorinated analog of cytidine used in cancer therapy.
Clofarabine: Another nucleoside analog with anticancer properties.
Uniqueness
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound in both research and potential therapeutic applications.
Propriétés
Numéro CAS |
39629-97-5 |
|---|---|
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-18(2)10-6-9-17-16(21)13-11-15(20)19(12-13)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,17,21) |
Clé InChI |
LQNVTDWIKFMCPN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


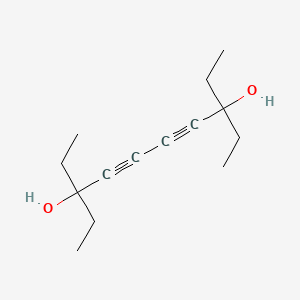
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
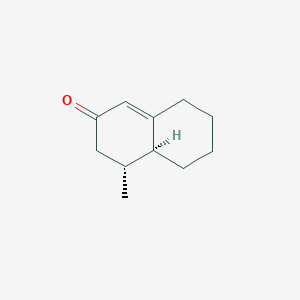
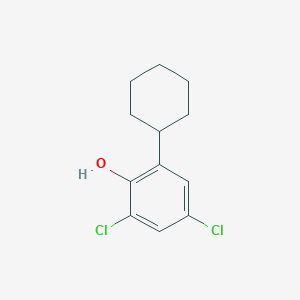
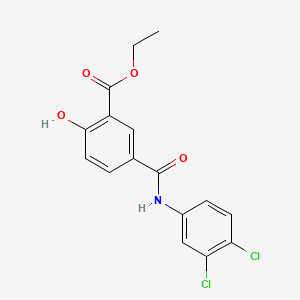

![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)
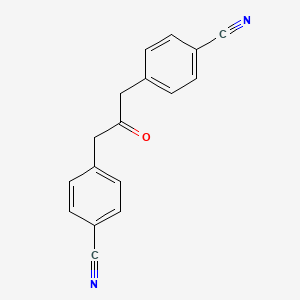
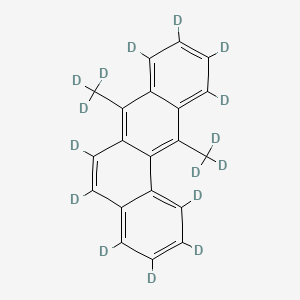
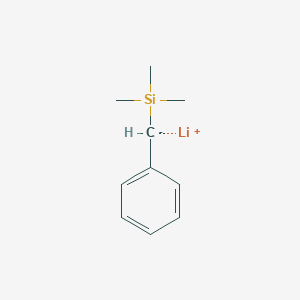

![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
